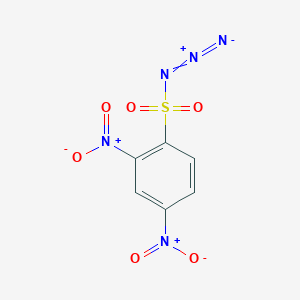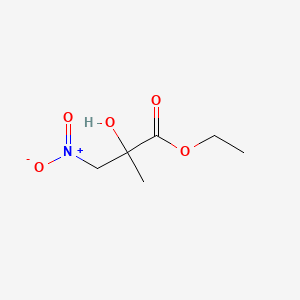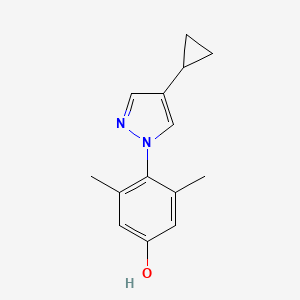
N-diazo-2,4-dinitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-diazo-2,4-dinitrobenzenesulfonamide is a diazo compound characterized by the presence of a diazo group (-N=N-) attached to a 2,4-dinitrobenzenesulfonamide moiety. This compound is known for its reactivity and versatility in organic synthesis, making it a valuable reagent in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-diazo-2,4-dinitrobenzenesulfonamide can be synthesized through the diazotization of 2,4-dinitrobenzenesulfonamide. The process typically involves the reaction of 2,4-dinitrobenzenesulfonamide with a diazotizing agent such as nitrous acid (HNO2) under acidic conditions. The reaction is carried out at low temperatures to ensure the stability of the diazo compound .
Industrial Production Methods
In industrial settings, continuous flow chemistry has become a preferred method for the synthesis of diazo compounds due to safety concerns associated with handling these reactive intermediates. Continuous flow systems allow for the on-demand generation and immediate use of diazo compounds, minimizing the risk of explosions and toxicity .
Análisis De Reacciones Químicas
Types of Reactions
N-diazo-2,4-dinitrobenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form azo compounds.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The diazo group can participate in substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include reducing agents like sodium borohydride (NaBH4) for reduction reactions and oxidizing agents like hydrogen peroxide (H2O2) for oxidation reactions. Substitution reactions often require catalysts such as transition metals .
Major Products Formed
The major products formed from reactions involving this compound include azo compounds, amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-diazo-2,4-dinitrobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-diazo-2,4-dinitrobenzenesulfonamide involves the diazo group, which can undergo various transformations to form reactive intermediates such as carbenes and radicals. These intermediates can then participate in a wide range of chemical reactions, including cycloadditions, insertions, and rearrangements. The molecular targets and pathways involved depend on the specific reaction and the nature of the intermediates formed .
Comparación Con Compuestos Similares
N-diazo-2,4-dinitrobenzenesulfonamide can be compared with other diazo compounds such as ethyl diazoacetate and diazomethane. While all these compounds contain the diazo group, this compound is unique due to the presence of the 2,4-dinitrobenzenesulfonamide moiety, which imparts distinct reactivity and stability characteristics .
List of Similar Compounds
- Ethyl diazoacetate
- Diazomethane
- 2,4-dinitrobenzenesulfonamide
- 2,4-dinitrobenzenesulfonyl chloride
Propiedades
Número CAS |
920756-43-0 |
|---|---|
Fórmula molecular |
C6H3N5O6S |
Peso molecular |
273.19 g/mol |
Nombre IUPAC |
N-diazo-2,4-dinitrobenzenesulfonamide |
InChI |
InChI=1S/C6H3N5O6S/c7-8-9-18(16,17)6-2-1-4(10(12)13)3-5(6)11(14)15/h1-3H |
Clave InChI |
OGVDLNBGQBMNDK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 4-[(methoxymethyl)sulfanyl]benzoate](/img/structure/B12635624.png)
![methyl 2-[(1S,11R,12R,16S)-11-(4-acetyloxybenzoyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]benzoate](/img/structure/B12635630.png)

![(6S)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12635648.png)
![N-{(3R)-1-[(3-Nitrophenyl)methyl]pyrrolidin-3-yl}isoquinolin-5-amine](/img/structure/B12635659.png)



![Pyrido[2,3-d]pyrimidin-4(1H)-one, 1-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]-](/img/structure/B12635679.png)



